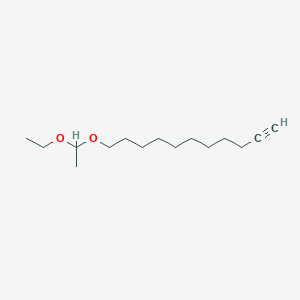
6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine is a heterocyclic compound that features both pyrimidine and dihydropyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One possible route could involve the formation of the pyrimidine ring followed by the introduction of the dihydropyridine moiety through a cyclization reaction. Specific reagents and conditions would depend on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of pyridine derivatives.
Reduction: Reduction reactions could convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine or dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution could introduce various functional groups onto the rings.
Applications De Recherche Scientifique
6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine could have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-2,4-diamine: A simpler compound lacking the dihydropyridine ring.
Dihydropyridine derivatives: Compounds with similar dihydropyridine structures but different substituents.
Uniqueness
The combination of pyrimidine and dihydropyridine rings in 6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine may confer unique biological activities or chemical properties not found in simpler analogs.
Propriétés
Numéro CAS |
83976-37-8 |
|---|---|
Formule moléculaire |
C9H13N5 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
6-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H13N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h1-2,6H,3-5H2,(H4,10,11,12,13) |
Clé InChI |
XMGPDVCPBCEOFE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1)C2=NC(=NC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)

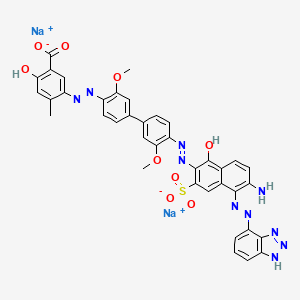
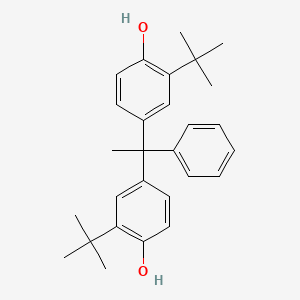
![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)

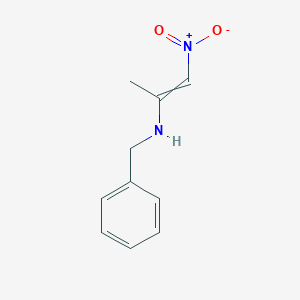

![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
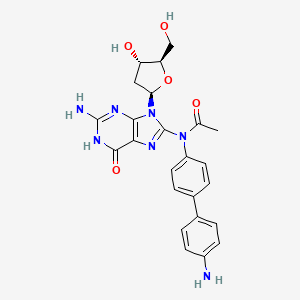
![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)
